2,5-Dibromo-3-methylthiophene is an organic compound with the chemical formula C5H4Br2S. It is a liquid at room temperature and has been synthesized through various methods, including the bromination of 3-methylthiophene with elemental bromine or N-bromosuccinimide [, ]. Its characterization has been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity [, ].
While the specific scientific research applications of 2,5-Dibromo-3-methylthiophene are limited, its unique structure and properties have led to its exploration in several areas:
The presence of bromine atoms in the 2 and 5 positions makes 2,5-Dibromo-3-methylthiophene a valuable precursor for the synthesis of various functionalized thiophenes through substitution reactions. These functionalized thiophenes can possess diverse properties and applications in various fields, including organic electronics, pharmaceuticals, and materials science [, ].
The thiophene ring structure, along with the presence of a methyl group, makes 2,5-Dibromo-3-methylthiophene a potential building block for the synthesis of more complex heterocyclic compounds. These compounds can exhibit unique biological activities or other interesting properties, prompting further research [].
Future research directions could involve:
2,5-Dibromo-3-methylthiophene is an organosulfur compound with the molecular formula C5H4Br2S. It features a thiophene ring substituted at the 2 and 5 positions with bromine atoms and a methyl group at the 3 position. This compound is notable for its potential applications in organic electronics and pharmaceuticals due to its unique electronic properties and reactivity.
The reactivity of 2,5-dibromo-3-methylthiophene primarily includes halogenation, nucleophilic substitutions, and cross-coupling reactions. A significant reaction pathway involves the Suzuki cross-coupling reaction, which allows for the introduction of various aryl groups at the brominated positions. This method has been shown to yield diverse derivatives of 2,5-dibromo-3-methylthiophene when reacted with arylboronic acids under palladium catalysis, resulting in products that retain the thiophene core while expanding their functionalization .
Research indicates that derivatives of 2,5-dibromo-3-methylthiophene exhibit various biological activities. For instance, some synthesized compounds have shown moderate hemolytic activity, indicating potential toxicity towards red blood cells. The presence of different substituents on the aromatic rings can significantly influence these biological properties, with certain derivatives demonstrating enhanced activity due to electron-withdrawing groups .
The synthesis of 2,5-dibromo-3-methylthiophene can be achieved through several methods:
2,5-Dibromo-3-methylthiophene finds applications primarily in:
Studies involving interaction assessments have shown that derivatives of 2,5-dibromo-3-methylthiophene can interact with various biological targets. For example, some compounds have been evaluated for their hemolytic activity against red blood cells, revealing insights into their potential cytotoxic effects. These interactions are critical for understanding both therapeutic potentials and safety profiles .
Several compounds share structural similarities with 2,5-dibromo-3-methylthiophene. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methylthiophene | Methyl group at position 3 | Lacks bromination; simpler structure |
2-Bromo-3-methylthiophene | Bromine at position 2 | Only one bromine; different reactivity |
2,5-Dibromothiophene | Two bromines on thiophene | No methyl group; higher reactivity |
3-Ethyl-2-bromothiophene | Ethyl group instead of methyl | Different alkyl substitution |
2,5-Dichloro-3-methylthiophene | Chlorine atoms instead of bromine | Different halogen; varied electronic properties |
The uniqueness of 2,5-dibromo-3-methylthiophene lies in its combination of two bromine substituents and a methyl group on the thiophene ring, which influences its reactivity and biological activity compared to other thiophenes.
The study of brominated thiophenes dates to the mid-20th century, with early synthetic methods relying on direct bromination of thiophene derivatives using elemental bromine. However, these approaches often suffered from poor regioselectivity and side reactions. The development of 2,5-dibromo-3-methylthiophene as a distinct compound emerged alongside advancements in halogenation techniques, particularly the use of N-bromosuccinimide (NBS) as a selective brominating agent. For instance, a 2017 study demonstrated the efficient synthesis of 2,5-dibromo-3-methylthiophene via NBS-mediated bromination of 3-methylthiophene in dimethylformamide (DMF), achieving yields exceeding 86%.
Recent innovations, such as continuous-flow microreactor systems, have further optimized bromination processes. A 2025 study highlighted a solvent-free microreactor protocol that reduced reaction times from hours to seconds while improving yields to 86%, outperforming traditional batch methods. These advancements reflect the compound’s evolving role in high-throughput synthetic applications.
Thiophenes are quintessential heterocyclic aromatic compounds, valued for their electron-rich π-system and structural tunability. The introduction of bromine atoms at the 2 and 5 positions enhances the reactivity of 2,5-dibromo-3-methylthiophene in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal for constructing conjugated polymers and small-molecule semiconductors. The methyl group at the 3 position contributes steric stability and modulates electronic effects, making the compound a versatile precursor for tailored materials.
For example, in organic electronics, 2,5-dibromo-3-methylthiophene has been employed to synthesize poly(3-methylthiophene) derivatives, which exhibit enhanced charge-carrier mobility compared to unsubstituted polythiophenes. Additionally, its bromine substituents enable sequential functionalization, allowing researchers to introduce aryl, alkyl, or heteroatom groups at specific positions.
Brominated methylthiophenes occupy a niche in materials science and medicinal chemistry due to their balanced reactivity and stability. Among these derivatives, 2,5-dibromo-3-methylthiophene stands out for its linear substitution pattern, which facilitates the synthesis of linear conjugated polymers with minimal structural defects. In contrast, isomers such as 2,4-dibromo-3-methylthiophene are more prone to steric clashes, limiting their utility in polymerization reactions.
The compound’s relevance extends to environmental applications. A 2021 study demonstrated that brominated petroleum coke modified with thiophene derivatives, including 2,5-dibromo-3-methylthiophene, effectively captures elemental mercury from flue gases. The synergistic effect of thiophene sulfur and bromine enhances mercury adsorption capacity, achieving removal efficiencies exceeding 90%.
The Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene proceeds through the classical palladium-catalyzed mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. The reaction mechanism begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, forming a palladium(II) intermediate. This step is typically the rate-determining step in the catalytic cycle, particularly for electron-rich substrates such as 2,5-dibromo-3-methylthiophene [3].
The regioselectivity observed in the Suzuki coupling of 2,5-dibromo-3-methylthiophene demonstrates a strong preference for reaction at the C5 position over the C2 position [1] [4]. This selectivity arises from the electronic effects of the methyl substituent at the C3 position, which influences the electron density distribution across the thiophene ring. The transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center, forming a palladium-aryl complex [3]. This step is facilitated by the presence of a base, typically potassium acetate or potassium phosphate, which activates the boronic acid through formation of a boronate anion [1] [2].
Nuclear magnetic resonance spectroscopy studies have revealed that the transmetalation step is often the rate-limiting step in these coupling reactions [3]. The use of fluorine-19 and phosphorus-31 nuclear magnetic resonance probes has provided mechanistic insights into the reaction pathway, confirming that the palladium remains coordinated to the growing polymer chain throughout the catalytic cycle [3].
The Suzuki cross-coupling of 2,5-dibromo-3-methylthiophene exhibits excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid coupling partners [1] [4]. Electron-donating groups such as methyl and methoxy substituents provide moderate to good yields, with 4-methylphenylboronic acid giving 63% yield and 4-methoxyphenylboronic acid providing 45% yield [1]. Electron-withdrawing groups, including halogens, also participate effectively in the coupling reaction, with 4-chlorophenylboronic acid yielding 52% and 4-fluorophenylboronic acid producing 48% yield [1].
The reaction conditions demonstrate tolerance for a wide range of functional groups, including aldehydes, ketones, alcohols, nitriles, and esters [5]. The coupling reaction proceeds under mild conditions, typically at temperatures between 90-140°C, using palladium catalysts such as palladium tetrakis(triphenylphosphine) or palladium acetate [1] [2]. The solvent system plays a crucial role in the reaction efficiency, with 1,4-dioxane/water mixtures and dimethylacetamide proving most effective [1] [2].
Heteroaryl boronic acids also participate in the coupling reaction, allowing for the synthesis of diverse heterocyclic systems [2]. The reaction tolerates various thiazoles, furans, pyrroles, pyrazoles, and isoxazoles as coupling partners [2]. This broad substrate scope enables the construction of complex molecular architectures from simple starting materials.
The Suzuki cross-coupling methodology has enabled the synthesis of numerous novel derivatives of 2,5-dibromo-3-methylthiophene with diverse biological activities [1] [4]. The synthesized compounds have been evaluated for their pharmaceutical potential, including antioxidant, antibacterial, and antiurease activities [1]. Compounds bearing electron-rich aromatic substituents, such as 3-hexyl-2,5-bis(4-methylthiophenyl)thiophene, have shown excellent antioxidant activity with 86% radical scavenging activity [1].
The synthetic approach allows for both mono- and double coupling reactions, depending on the stoichiometry of the boronic acid coupling partner [1] [4]. When 1.1 equivalents of arylboronic acid are employed, selective mono-coupling occurs at the C5 position, yielding 2-bromo-5-aryl-3-methylthiophene derivatives [1]. Double coupling reactions using 2.2 equivalents of arylboronic acid produce 2,5-diaryl-3-methylthiophene derivatives [1].
The biological evaluation of these derivatives has revealed structure-activity relationships that depend on the electronic nature of the substituents [1]. Compounds with electron-withdrawing groups demonstrate superior biofilm inhibition and anti-thrombolytic activities, while those with electron-donating groups show enhanced antioxidant properties [1]. The compound 2,5-bis(3-chloro-4-fluorophenyl)-3-methylthiophene exhibited the highest haemolytic activity among the synthesized derivatives [1].
Reductive transformations of 2,5-dibromo-3-methylthiophene using hydrazine and palladium catalyst systems provide an effective method for selective debromination [6]. The reaction typically employs hydrazine hydrate as the reducing agent in combination with palladium tetrakis(triphenylphosphine) as the catalyst, operating under mild conditions in ethanol solvent at 80°C [6]. This methodology offers good yields of approximately 65% for mono-debrominated products.
The mechanism involves the coordination of hydrazine to the palladium center, followed by reduction of the palladium-halide complex and elimination of nitrogen gas [6]. The reaction proceeds through a palladium(0)/palladium(II) catalytic cycle, where the palladium(0) species inserts into the carbon-bromine bond, and the resulting palladium(II) intermediate is reduced by hydrazine [6]. This process regenerates the palladium(0) catalyst and releases the debrominated product.
The selectivity of the hydrazine-palladium system can be influenced by reaction conditions, including temperature, solvent, and the ratio of hydrazine to substrate [6]. Lower temperatures favor mono-debromination, while higher temperatures may lead to complete debromination of both bromine atoms [6]. The choice of solvent also affects the reaction outcome, with polar protic solvents such as ethanol providing optimal results [6].
Selective debromination of 2,5-dibromo-3-methylthiophene can be achieved through various methodologies, each offering different degrees of selectivity and functional group tolerance [6] [7]. Sodium alkoxide systems in dimethyl sulfoxide provide excellent selectivity for partial debromination, with yields reaching 82% [7]. This method operates at 80°C and demonstrates high regioselectivity, preferentially removing the bromine atom at the less sterically hindered position [7].
The mechanism of alkoxide-mediated debromination involves nucleophilic attack by the alkoxide anion on the carbon-bromine bond, resulting in elimination of bromide and formation of a carbanion intermediate [7]. The carbanion is subsequently protonated by the solvent or residual alcohol, yielding the debrominated product [7]. The selectivity arises from the differential reactivity of the two bromine atoms, influenced by electronic and steric factors [7].
Alternative reductive methodologies include the use of tributyltin hydride in the presence of azobisisobutyronitrile as a radical initiator [6]. This approach provides selective mono-debromination with yields of approximately 72% [6]. The reaction proceeds through a radical chain mechanism, where tin-centered radicals abstract bromine atoms from the substrate, generating carbon-centered radicals that are subsequently trapped by tributyltin hydride [6].
Metal-mediated reductive transformations using magnesium metal in combination with nickel catalysts offer another route to selective debromination [8]. These conditions provide 85% yields and demonstrate excellent functional group tolerance [8]. The reaction involves the formation of organometallic intermediates, which can be further functionalized through subsequent reactions with electrophiles [8].
Lithiation of 2,5-dibromo-3-methylthiophene represents a fundamental transformation that enables further functionalization of the thiophene ring [9] [10]. The reaction typically employs strong lithium bases such as n-butyllithium, sec-butyllithium, or lithium 2,2,6,6-tetramethylpiperidide under cryogenic conditions [9]. The choice of lithium base significantly influences the regioselectivity of the metalation reaction.
Lithium 2,2,6,6-tetramethylpiperidide demonstrates exceptional selectivity for lithiation at the C5 position, providing 85% yields after quenching with various electrophiles [9]. This selectivity arises from the kinetic acidity of the C5 hydrogen, which is enhanced by the electron-withdrawing effects of the adjacent bromine atoms [9]. The reaction proceeds through deprotonation of the C5 position, forming a lithiated intermediate that can be trapped with electrophiles such as aldehydes, ketones, or halides [9].
The lithiation reaction must be conducted under strict anhydrous conditions to prevent decomposition of the lithium reagent [10]. Tetrahydrofuran serves as the optimal solvent, providing sufficient solvation of the lithium cation while maintaining the reactivity of the base [10]. The reaction temperature is critical, with -78°C being optimal for achieving high selectivity and preventing unwanted side reactions [10].
Halogen dance rearrangements represent a competing pathway in the lithiation of polyhalogenated thiophenes [10]. These rearrangements involve the migration of halogen atoms around the thiophene ring, leading to constitutional isomers [10]. The use of flow microreactor technology has enabled the selective trapping of transient thienyllithium intermediates, preventing halogen dance rearrangements and improving the overall efficiency of the process [10].
Magnesium insertion reactions provide an alternative approach to the metalation of 2,5-dibromo-3-methylthiophene, offering several advantages over lithiation methods [11]. The use of bimetallic magnesium-lithium systems, such as sec-butyl-2-magnesium-2-lithium-2-ethylhexoxide, enables efficient bromine-magnesium exchange under mild conditions [11]. These reagents demonstrate excellent regioselectivity and functional group tolerance, making them suitable for complex molecule synthesis [11].
The mechanism of magnesium insertion involves the oxidative addition of the magnesium center to the carbon-bromine bond, forming a magnesium-carbon bond and releasing magnesium bromide [11]. The reaction is facilitated by the presence of lithium alkoxide, which acts as a co-activator and enhances the reactivity of the magnesium reagent [11]. The resulting organomagnesiurm intermediate can be functionalized through reaction with various electrophiles [11].
Grignard metathesis polymerization represents a specialized application of magnesium insertion chemistry for the synthesis of regioregular polythiophenes [8]. The reaction employs 2,5-dibromo-3-methylthiophene as a monomer, which undergoes magnesium insertion followed by nickel-catalyzed polymerization [8]. This methodology provides access to high molecular weight polymers with controlled regioregularity and narrow polydispersity [8].
The use of lithium chloride as an additive in magnesium insertion reactions significantly enhances the reaction rate and selectivity [11]. The lithium chloride coordinates to the magnesium center, increasing its electrophilicity and facilitating the insertion process [11]. The addition of N,N,N',N'',N''-pentamethyldiethylenetriamine as a chelating ligand further improves the regioselectivity, particularly for polyhalogenated substrates [11].
The formation of trimethylstannyl derivatives from 2,5-dibromo-3-methylthiophene represents a key step in Stille coupling methodology [12]. These organotin intermediates serve as versatile coupling partners for the synthesis of complex oligothiophenes and polymers [12]. The preparation of trimethylstannyl derivatives typically involves the reaction of lithiated thiophenes with trimethyltin chloride at low temperatures [12].
The reaction mechanism involves the nucleophilic substitution of the tin-chloride bond by the lithiated thiophene, forming a carbon-tin bond and releasing lithium chloride [12]. The choice of tin reagent influences the reactivity and stability of the resulting organotin compound [12]. Trimethylstannyl derivatives generally exhibit higher reactivity in Stille coupling reactions compared to their tributylstannyl counterparts, but they may be less stable under storage conditions [12].
The regioselectivity of trimethylstannyl derivative formation depends on the lithiation conditions employed [12]. Selective lithiation at the C5 position followed by tin insertion provides 5-trimethylstannyl-2-bromo-3-methylthiophene as the major product [12]. This compound serves as a valuable building block for the synthesis of regioregular oligothiophenes through sequential Stille coupling reactions [12].
The synthetic utility of trimethylstannyl derivatives is demonstrated in the preparation of protected aldehydes and other functional groups [12]. The reaction of 2,5-dibromo-3-methylthiophene with stannylthiophene protected aldehydes under Stille coupling conditions provides access to bifunctional thiophene derivatives [12]. These compounds can be further elaborated through deprotection and subsequent functionalization reactions [12].
Stille coupling methodology provides a powerful approach for the synthesis of oligothiophenes and polymers from 2,5-dibromo-3-methylthiophene [5] [13]. The reaction typically employs organotin reagents such as tributyl(2-thienyl)tin or tributyl(3-thienyl)tin in combination with palladium catalysts [5]. These conditions enable the formation of terthiophenes and higher oligomers with yields ranging from 65-75% [5].
The synthesis of regioregular oligothiophenes requires careful control of the coupling sequence and reaction conditions [5]. The use of unsymmetrical organotin reagents allows for the preparation of oligothiophenes with defined substitution patterns [5]. For example, the coupling of 2,5-dibromo-3-methylthiophene with tributyl(2-thienyl)tin provides access to 2,5-di(2-thienyl)-3-methylthiophene with 73% yield [5].
Polymer synthesis through Stille coupling methodology enables the preparation of high molecular weight polythiophenes with controlled architecture [13]. The use of catalyst-transfer polymerization conditions allows for the synthesis of polymers with narrow polydispersity and predictable molecular weights [13]. The molecular weight of the resulting polymers can be controlled by adjusting the monomer-to-catalyst ratio [13].
The Stille coupling approach has been successfully applied to the synthesis of block copolymers and other complex architectures [13]. Sequential addition of different monomers to the polymerization mixture enables the preparation of block copolymers with well-defined structures [13]. The resulting polymers can be further functionalized through post-polymerization modifications, including reduction and cross-coupling reactions [13].
Corrosive;Irritant